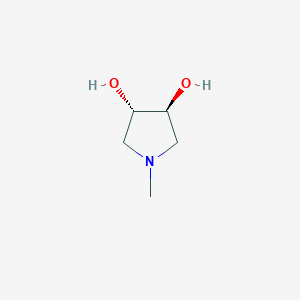

Trans-1-methylpyrrolidine-3,4-diol

CAS No.:

Cat. No.: VC15814732

Molecular Formula: C5H11NO2

Molecular Weight: 117.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H11NO2 |

|---|---|

| Molecular Weight | 117.15 g/mol |

| IUPAC Name | (3S,4S)-1-methylpyrrolidine-3,4-diol |

| Standard InChI | InChI=1S/C5H11NO2/c1-6-2-4(7)5(8)3-6/h4-5,7-8H,2-3H2,1H3/t4-,5-/m0/s1 |

| Standard InChI Key | VJSWVPMFOHDBHG-WHFBIAKZSA-N |

| Isomeric SMILES | CN1C[C@@H]([C@H](C1)O)O |

| Canonical SMILES | CN1CC(C(C1)O)O |

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

Trans-1-methylpyrrolidine-3,4-diol (C₅H₁₁NO₂) has a molecular weight of 117.15 g/mol . The trans configuration arises from the S and R stereochemistry at the 3- and 4-positions, respectively, creating a diastereomeric relationship with its cis counterpart. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| SMILES | CN1CC@HO | |

| InChI | InChI=1S/C5H11NO2/c1-6-2-4(7)5(8)3-6/h4-5,7-8H,2-3H2,1H3/t4-,5+ | |

| InChIKey | VJSWVPMFOHDBHG-SYDPRGILSA-N | |

| Hydrochloride Salt Formula | C₅H₁₁NO₂·HCl |

The hydrochloride salt (CID 165694161) exhibits a molecular weight of 153.61 g/mol and shares the parent compound’s stereochemistry .

Synthesis and Catalytic Approaches

Gold-Mediated Tandem Catalysis

A pivotal synthesis route involves gold-catalyzed pyrrole formation followed by diastereoselective reduction. In a 2016 study, a pyrrole intermediate was reduced using zinc dust in the presence of sulfonic acid, yielding a 3-pyrroline derivative with >33:1 diastereomeric ratio . The mechanism proceeds via protonation at the 5-position of the pyrrole ring, generating an α,β-unsaturated iminium ion intermediate, which undergoes single-electron reduction to form the trans product .

Table 2.1: Key Reaction Conditions for Pyrrole Reduction

| Parameter | Value | Outcome |

|---|---|---|

| Reducing Agent | Zn dust | Radical intermediate |

| Acid | Sulfonic acid | Improved diastereoselectivity |

| Solvent | Acetonitrile (MeCN) | trans/cis = 33:1 |

| Temperature | 70°C | Complete conversion |

Physicochemical Properties

Stability and Reactivity

The compound’s hydroxyl groups confer high polarity, making it soluble in polar solvents like ethanol and dimethyl sulfoxide (DMSO) . Its hydrochloride salt exhibits enhanced stability, with reported hazards including skin irritation (H315) and serious eye damage (H319) .

Table 3.1: Comparative Properties of Base and Salt Forms

| Property | Base Compound | Hydrochloride Salt |

|---|---|---|

| Molecular Weight | 117.15 g/mol | 153.61 g/mol |

| Solubility | Ethanol, DMSO | Water, Chloroform |

| Hazards | Not reported | Skin/eye irritation |

Applications in Organic Synthesis

Intermediate for Alkaloid Synthesis

Trans-1-methylpyrrolidine-3,4-diol serves as a precursor to pyrrolidine-based alkaloids. For instance, codonopsinine—a bioactive pyrrolidine derivative—was synthesized via reduction of a pyrrole intermediate derived from this compound . The trans configuration is critical for mimicking natural product scaffolds.

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent efforts focus on enantioselective routes using chiral catalysts. The gold-mediated approach provides a template for scalable production, though challenges remain in achieving >99% enantiomeric excess.

Pharmacological Exploration

While no direct studies on this compound exist, its structural similarity to codonopsinine—a compound with purported neuroactive properties—warrants investigation into receptor binding and bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume